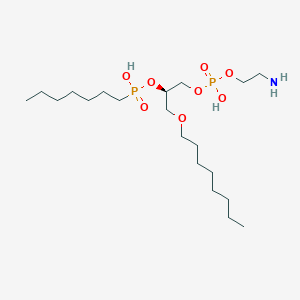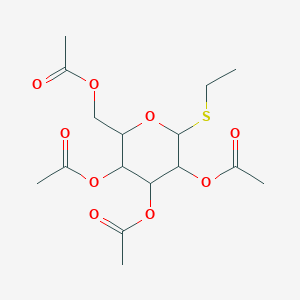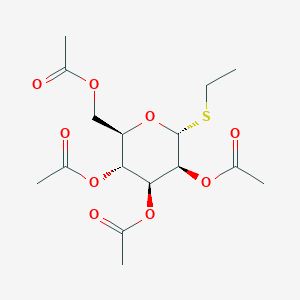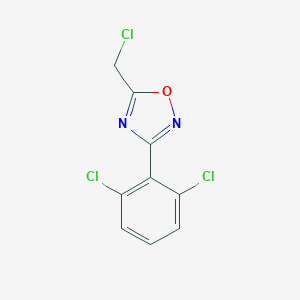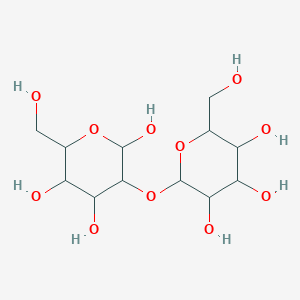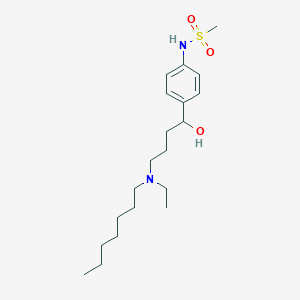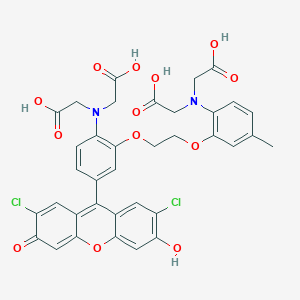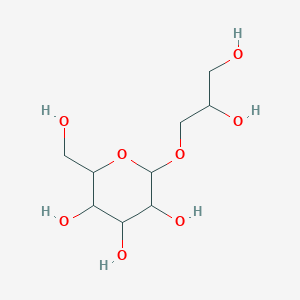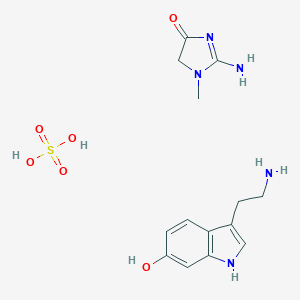
6-Hydroxytryptamine Creatinine Sulfate
Overview
Description
Maltose monohydrate, also known as malt sugar, is a disaccharide composed of two glucose molecules linked by an alpha (1→4) glycosidic bond. It is a white crystalline powder with a mild, sweet taste. Maltose is less sweet than sucrose and is commonly found in germinating grains, such as barley, where it is produced during the breakdown of starch by the enzyme amylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltose monohydrate can be synthesized through the enzymatic hydrolysis of starch. The enzyme beta-amylase cleaves the alpha (1→4) glycosidic bonds in starch, producing maltose. This process can be carried out under mild conditions, typically at a pH of 4.5 to 5.5 and a temperature of 50 to 60 degrees Celsius .
Industrial Production Methods: In industrial settings, maltose monohydrate is produced by the controlled enzymatic hydrolysis of starch from sources such as corn or wheat. The process involves the use of beta-amylase to break down the starch into maltose, followed by purification and crystallization to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Maltose monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of the enzyme maltase, maltose is hydrolyzed into two glucose molecules.
Oxidation: Maltose can be oxidized to maltobionic acid using mild oxidizing agents.
Reduction: Reduction of maltose can yield maltitol, a sugar alcohol.
Common Reagents and Conditions:
Hydrolysis: Enzyme maltase, pH 6.0 to 7.0, temperature 37 degrees Celsius.
Oxidation: Mild oxidizing agents such as bromine water or nitric acid.
Reduction: Hydrogenation using a catalyst such as nickel under high pressure.
Major Products Formed:
Hydrolysis: Glucose.
Oxidation: Maltobionic acid.
Reduction: Maltitol.
Scientific Research Applications
Maltose monohydrate has a wide range of applications in scientific research:
Mechanism of Action
Maltose monohydrate is similar to other disaccharides such as sucrose and lactose, but it has unique properties:
Lactose: Composed of glucose and galactose, lactose is found in milk and dairy products.
Trehalose: Another disaccharide composed of two glucose molecules, but linked by an alpha (1→1) glycosidic bond.
Uniqueness of Maltose Monohydrate: Maltose monohydrate’s unique properties include its mild sweetness, its role as a reducing sugar, and its specific enzymatic hydrolysis pathway. These characteristics make it valuable in various industrial and research applications .
Comparison with Similar Compounds
- Sucrose
- Lactose
- Trehalose
- Cellobiose
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-6-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOFOJJYPQLHEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)NC=C2CCN.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


